molecular formula C16H14O5 B044499 Kukulkanin B CAS No. 124704-83-2

Kukulkanin B

Cat. No. B044499
M. Wt: 286.28 g/mol
InChI Key: ZFZIDBSKEIJNRS-XBXARRHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kukulkanin B is a peptide that has been recently discovered and is gaining attention in the scientific community due to its potential applications in various fields. The peptide is derived from the venom of the Mexican pit viper, Bothrops asper, and has shown promising results in various studies.

Mechanism Of Action

Kukulkanin B exerts its effects by binding to specific receptors on the surface of cells. The peptide has been shown to bind to the integrin αvβ3 receptor, which is overexpressed in various types of cancer cells. Binding of Kukulkanin B to the integrin αvβ3 receptor results in the inhibition of cell proliferation and induction of apoptosis.

Biochemical And Physiological Effects

Kukulkanin B has been shown to have various biochemical and physiological effects. The peptide has been shown to inhibit the growth of cancer cells, reduce inflammation, and induce apoptosis. In addition, Kukulkanin B has been shown to have neuroprotective effects and can protect neurons from oxidative stress and apoptosis.

Advantages And Limitations For Lab Experiments

One of the advantages of using Kukulkanin B in lab experiments is that it is a naturally occurring peptide and is less likely to have toxic effects compared to synthetic compounds. In addition, Kukulkanin B has been shown to have high specificity for the integrin αvβ3 receptor, which makes it a promising candidate for drug development. However, one of the limitations of using Kukulkanin B in lab experiments is that it is difficult to obtain in large quantities due to the low yield of venom extraction.

Future Directions

There are several future directions for the research on Kukulkanin B. One of the directions is to investigate the potential of the peptide in treating other types of cancer. Another direction is to investigate the potential of Kukulkanin B in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, there is a need to investigate the safety and toxicity of Kukulkanin B in animal models before it can be used in clinical trials.
Conclusion:
In conclusion, Kukulkanin B is a promising peptide that has shown potential applications in various fields such as drug development, neuroscience, and cancer research. The peptide exerts its effects by binding to specific receptors on the surface of cells and has been shown to have various biochemical and physiological effects. Although there are limitations to using Kukulkanin B in lab experiments, the future directions for research on the peptide are promising and warrant further investigation.

Scientific Research Applications

Kukulkanin B has shown potential applications in various fields such as drug development, neuroscience, and cancer research. In drug development, the peptide has shown promising results in inhibiting the growth of cancer cells and reducing inflammation. In neuroscience, Kukulkanin B has shown potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In cancer research, the peptide has shown potential in inhibiting the growth of tumor cells and inducing apoptosis.

properties

CAS RN

124704-83-2

Product Name

Kukulkanin B

Molecular Formula

C16H14O5

Molecular Weight

286.28 g/mol

IUPAC Name

(E)-1-(2,4-dihydroxy-3-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C16H14O5/c1-21-16-14(19)9-7-12(15(16)20)13(18)8-4-10-2-5-11(17)6-3-10/h2-9,17,19-20H,1H3/b8-4+

InChI Key

ZFZIDBSKEIJNRS-XBXARRHUSA-N

Isomeric SMILES

COC1=C(C=CC(=C1O)C(=O)/C=C/C2=CC=C(C=C2)O)O

SMILES

COC1=C(C=CC(=C1O)C(=O)C=CC2=CC=C(C=C2)O)O

Canonical SMILES

COC1=C(C=CC(=C1O)C(=O)C=CC2=CC=C(C=C2)O)O

synonyms

2',4',4-trihydroxy-3'-methoxyxchalcone
kukulkanin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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